N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-ethylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-9-12(20-16-15-9)13(17)14-10-6-5-8(18-2)7-11(10)19-3/h5-7H,4H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVYRGFRZKTXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is the bacterial RNA polymerase (RNAP) . RNAP is an enzyme that is involved in the synthesis of RNAs in bacteria, making it an attractive drug target.
Mode of Action
This compound interacts with the switch region of the bacterial RNAP. This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket. The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting RNA synthesis in bacteria.
Biochemical Pathways
The inhibition of RNAP affects the RNA synthesis pathway in bacteria. This disruption leads to a decrease in the production of essential proteins, ultimately inhibiting bacterial growth.
Pharmacokinetics
Similar compounds have been shown to have potent antibacterial activity against clinical isolates of mrsa, vrsa, rrsa, and mprsp with mic values in the range of 0125–2 μg/mL. This suggests that the compound may have good bioavailability and efficacy.
Biological Activity
N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its antibacterial properties. This article explores its mechanisms of action, pharmacological profile, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 293.34 g/mol. Its structure features a thiadiazole ring, which is known for conferring various biological activities.
The primary target of this compound is bacterial RNA polymerase (RNAP) . The compound interacts specifically with the switch region of RNAP, inhibiting RNA synthesis in bacteria. This mechanism is crucial for its antibacterial efficacy, especially against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Antibacterial Activity
This compound has demonstrated potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 2 μg/mL against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) . The compound's effectiveness against these resistant strains highlights its potential as a therapeutic agent in treating bacterial infections.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thiadiazole ring can enhance antibacterial properties. For instance, derivatives with halogen substitutions on the phenyl ring have shown increased activity against Gram-positive bacteria . A summary of some key findings is presented in Table 1.
| Compound Derivative | MIC (μg/mL) | Bacterial Strain | Activity Type |
|---|---|---|---|
| This compound | 0.125 - 2 | MRSA | Antibacterial |
| 4-amino derivatives | 32.6 | E. coli | Antibacterial |
| Halogenated variants | 32 - 42 | Candida albicans | Antifungal |
Pharmacokinetics
The pharmacokinetic profile of similar thiadiazole derivatives suggests favorable absorption and distribution characteristics. These compounds often exhibit low toxicity profiles while maintaining high efficacy against target pathogens .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of thiadiazole derivatives:
- Antimicrobial Screening : A study reported that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with nitro or halogen substitutions showed enhanced potency compared to standard antibiotics .
- Cytotoxicity Studies : In vitro assays demonstrated that some thiadiazole compounds possess cytostatic properties against cancer cell lines, indicating potential dual-use as both antimicrobial and anticancer agents .
- Comparative Analysis : Research comparing the efficacy of this compound with established antibiotics revealed that it could serve as a viable alternative in cases where traditional treatments fail due to resistance .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(2,4-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide have been evaluated for their efficacy against various cancer cell lines. Studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against cancer cells by inducing apoptosis and inhibiting cell proliferation .
2. Antimicrobial Properties
Thiadiazole derivatives have also been reported to possess antimicrobial activity. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the thiadiazole ring can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| 2-Methoxy group | Enhances anticancer activity |
| Ethyl group | Increases lipophilicity and bioavailability |
| Halogen substitutions | Can improve antimicrobial potency |
These insights help guide further modifications to enhance the compound's therapeutic potential.
Case Studies
Case Study 1: Anticancer Activity
In a study conducted by Mohamed and Ramadan (2020), a series of thiadiazole derivatives were synthesized and tested for anticancer activity against colon carcinoma HCT-15 cells. Among them, this compound exhibited promising results with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of thiadiazole derivatives revealed that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to those of established antibiotics .
Chemical Reactions Analysis
Synthetic Routes
The compound is synthesized via a two-step protocol involving carboxylic acid activation followed by amide coupling (Figure 1) .
Step 2: Amide Bond Formation
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Coupling Agent : SOCl₂ converts the carboxylic acid to its acyl chloride, which reacts with 2,4-dimethoxyaniline under basic conditions (e.g., Et₃N) .
-
Conditions : Microwave irradiation (80°C, 20 min) enhances reaction efficiency .
Table 1: Reaction Optimization for Amide Coupling
| Method | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Conventional | CH₂Cl₂ | 25°C | Et₃N | 65–75 |
| Microwave-Assisted | CH₂Cl₂ | 80°C | Et₃N | 85–98 |
| Ultrasonic | Acetonitrile | 50°C | – | 73–89 |
Functionalization Reactions
The thiadiazole core and carboxamide group enable further derivatization (Figure 2) :
Electrophilic Substitution
-
Site Selectivity : The C-3 position of the thiadiazole ring is preferentially functionalized due to electron-withdrawing effects of the carboxamide group .
-
Example : Halogenation (Cl₂, Br₂) in chloroform yields 3-halo derivatives .
Nucleophilic Acyl Substitution
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Carboxamide Reactivity : The amide nitrogen reacts with isocyanates or isothiocyanates to form urea or thiourea derivatives (e.g., 34a–r in ).
-
Conditions : Microwave irradiation (80°C, 20 min) in CH₂Cl₂ .
Spectroscopic Characterization
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¹H NMR : The 2,4-dimethoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm (doublets) and methoxy signals at δ 3.8–3.9 ppm .
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¹³C NMR : The thiadiazole carbonyl appears at δ 165–170 ppm .
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HRMS : Molecular ion peak at m/z 349.08 [M+H]⁺ (calculated for C₁₄H₁₇N₃O₃S) .
Stability and Degradation
Q & A
Q. Critical Parameters :
- Solvent choice : DMF enhances solubility but may require rigorous drying to avoid hydrolysis side reactions .
- Ultrasound-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours, improving yields by ~20% .
- Temperature control : Exceeding 60°C promotes decomposition of the thiadiazole ring .
Which spectroscopic and analytical techniques are pivotal for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
How can researchers resolve contradictions in reported biological activities of thiadiazole carboxamide derivatives?
Level: Advanced
Methodological Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:
- Compound purity : Validate via HPLC (>95% purity) and elemental analysis .
- Assay variability : Use orthogonal assays (e.g., broth microdilution + agar diffusion for antimicrobial studies) .
- Cellular context : Test across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
- Solubility effects : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation artifacts .
Example : A study reporting inconsistent antifungal activity could recalibrate inoculum density and incubation time to standardize results .
What methodologies optimize the regioselectivity and yield in the cyclization steps of thiadiazole ring formation?
Level: Advanced
Methodological Answer:
Cyclization of thiosemicarbazide precursors to form the thiadiazole core requires:
- Solvent optimization : Acetonitrile increases regioselectivity for 1,2,3-thiadiazoles over 1,3,4-isomers .
- Catalysts : Iodine (0.5 eq) and triethylamine (2 eq) enhance ring closure efficiency, reducing byproducts .
- Temperature : Cyclization at 80°C for 1 hour maximizes yield (85%) vs. prolonged heating (degradation >10%) .
DOE Approach : A 2³ factorial design (solvent, catalyst, temperature) identifies optimal conditions .
What are the hypothesized biological targets of this compound based on structural analogs?
Level: Basic
Methodological Answer:
Analog studies suggest potential targets:
- Enzymes : Tyrosine kinases (due to methoxy/ethyl groups enhancing hydrophobic binding) .
- Microbial targets : Dihydrofolate reductase (DHFR) inhibition, inferred from similar thiadiazole derivatives .
- Anti-inflammatory pathways : COX-2 suppression via π-π stacking with the dimethoxyphenyl group .
Validation : Competitive binding assays (e.g., SPR or ITC) with purified DHFR .
How do electronic effects of substituents (e.g., methoxy, ethyl) influence the compound's reactivity and binding affinity?
Level: Advanced
Methodological Answer:
- Methoxy groups : Electron-donating effects increase aromatic ring electron density, enhancing interactions with electrophilic residues (e.g., lysine in kinase binding pockets) .
- Ethyl group : Introduces steric bulk, reducing off-target interactions but increasing logP (improved membrane permeability) .
Computational Support : DFT calculations (e.g., Mulliken charges) predict nucleophilic attack sites on the thiadiazole ring .
What are the stability profiles of this compound under varying pH and temperature conditions?
Level: Basic
Methodological Answer:
| Condition | Stability Outcome |
|---|---|
| pH 2–3 (acidic) | Rapid hydrolysis of carboxamide (t₁/₂ = 2 hours at 37°C) . |
| pH 7.4 (physiological) | Stable for >48 hours . |
| pH 10–12 (basic) | Thiadiazole ring degradation via nucleophilic substitution . |
| Light exposure | Photooxidation of methoxy groups (use amber vials) . |
Storage recommendation : -20°C in anhydrous DMSO .
What in silico approaches are recommended to predict interaction mechanisms with potential protein targets?
Level: Advanced
Methodological Answer:
Molecular docking (AutoDock Vina) : Screen against kinase or DHFR crystal structures (PDB IDs: 1TKI, 1DHF) .
MD simulations (GROMACS) : Assess binding stability over 100 ns; monitor RMSD fluctuations (<2.0 Å indicates stable binding) .
Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from the thiadiazole ring) .
Validation : Pair with alanine-scanning mutagenesis of predicted binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
